

Physical and chemical properties of Ethyl 1,3-benzothiazole-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 1,3-benzothiazole-2-carboxylate

Cat. No.: B186307

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An In-Depth Technical Guide to Ethyl 1,3-Benzothiazole-2-carboxylate

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of the physical and chemical properties of **Ethyl 1,3-benzothiazole-2-carboxylate**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The structure of this document is designed to logically present the core scientific attributes of the molecule, moving from its fundamental identity to its reactivity and practical applications, grounded in established experimental data and synthetic methodologies.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

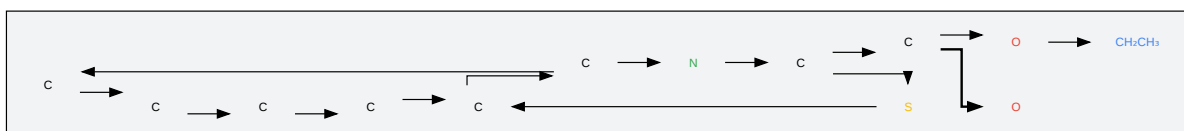
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.^{[1][2][3]} Its unique electronic properties and rigid bicyclic structure allow it to interact with various biological targets, making it a cornerstone for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders.^{[1][3][4]} **Ethyl 1,3-benzothiazole-2-carboxylate** (CAS No. 32137-76-1) serves as a versatile intermediate, providing a synthetically accessible handle—the ethyl ester at the 2-position—for facile chemical modification and the construction of diverse compound libraries for structure-activity relationship (SAR) studies.^[1] Understanding its core

physical and chemical properties is therefore paramount for its effective utilization in research and development pipelines.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science.

Ethyl 1,3-benzothiazole-2-carboxylate is defined by its unique molecular structure and corresponding chemical identifiers.



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Caption: Molecular Structure of **Ethyl 1,3-benzothiazole-2-carboxylate**.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	32137-76-1	[5] [6] [7]
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[5] [6] [7]
Molecular Weight	207.25 g/mol	[5] [7]
InChI	1S/C10H9NO2S/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3	[5] [7]
InChIKey	VLQLCEXNNGQELL-UHFFFAOYSA-N	[5] [7]

| SMILES | CCOC(=O)c1nc2ccccc2s1 | [\[5\]](#)[\[7\]](#) |

Physical Properties

The physical state and solubility of a compound dictate its handling, storage, and formulation strategies. **Ethyl 1,3-benzothiazole-2-carboxylate** is a solid at room temperature, a characteristic that simplifies weighing and dispensing in a laboratory setting. Its melting point range is a key indicator of purity.

Table 2: Core Physical Properties

Property	Value	Comments	Source
Appearance	White crystalline solid	-	[8]
Melting Point	66-72 °C	The range suggests typical purity for a research-grade chemical. A narrower range indicates higher purity.	[5][6][7][8]
Boiling Point	Not available	Decomposes or is not readily distilled under standard conditions.	[6]
Solubility	DMSO: 1 mg/mL	Solubility in Dimethyl Sulfoxide (DMSO) is noted, a common solvent for biological screening. Further studies in aqueous and organic solvents are recommended for specific applications.	[9]

| Storage Class | 11 - Combustible Solids | Should be stored away from strong oxidizing agents. [[5][7] |

Spectroscopic Characterization

A combination of spectroscopic techniques provides a definitive "fingerprint" of the molecule, confirming its structure and assessing its purity. This multi-faceted approach forms a self-validating system for structural elucidation.

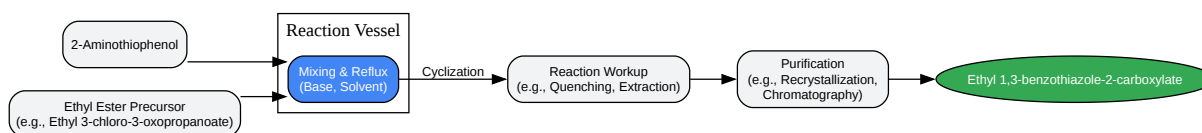
- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring (typically in the 7-8 ppm region), along with a characteristic quartet and triplet for the ethyl group's -CH₂- and -CH₃ protons, respectively.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the ester (downfield, ~160-170 ppm), carbons of the aromatic and heterocyclic rings, and the two carbons of the ethyl group.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the C=O (carbonyl) stretch of the ester group (around 1700-1730 cm⁻¹), C=N stretching of the thiazole ring, and various C-H and C=C stretching frequencies from the aromatic system.[\[10\]](#)
- Mass Spectrometry (MS): The molecular ion peak (M⁺) would correspond to the molecular weight (207.25 g/mol), confirming the compound's elemental composition.
- UV-Vis Spectroscopy: The compound exhibits a maximum absorbance (λ_{max}) at 287 nm when dissolved in chloroform (CHCl₃), indicative of its conjugated aromatic system.[\[11\]](#)

Synthesis and Chemical Reactivity

The utility of **Ethyl 1,3-benzothiazole-2-carboxylate** as a building block is defined by its synthesis and subsequent chemical reactivity.

Representative Synthesis

One common and effective strategy for synthesizing the benzothiazole core involves the condensation and cyclization of 2-aminothiophenol with an appropriate electrophilic partner. While various specific methods exist, a general workflow provides insight into its formation.



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Caption: Generalized workflow for the synthesis of **Ethyl 1,3-benzothiazole-2-carboxylate**.

Experimental Protocol: Synthesis via Condensation

Causality: This protocol utilizes the nucleophilic nature of the thiol and amino groups of 2-aminothiophenol to react with an ethyl ester derivative, leading to cyclization. The choice of a base like triethylamine is to neutralize the HCl generated in situ, driving the reaction forward.

[12]

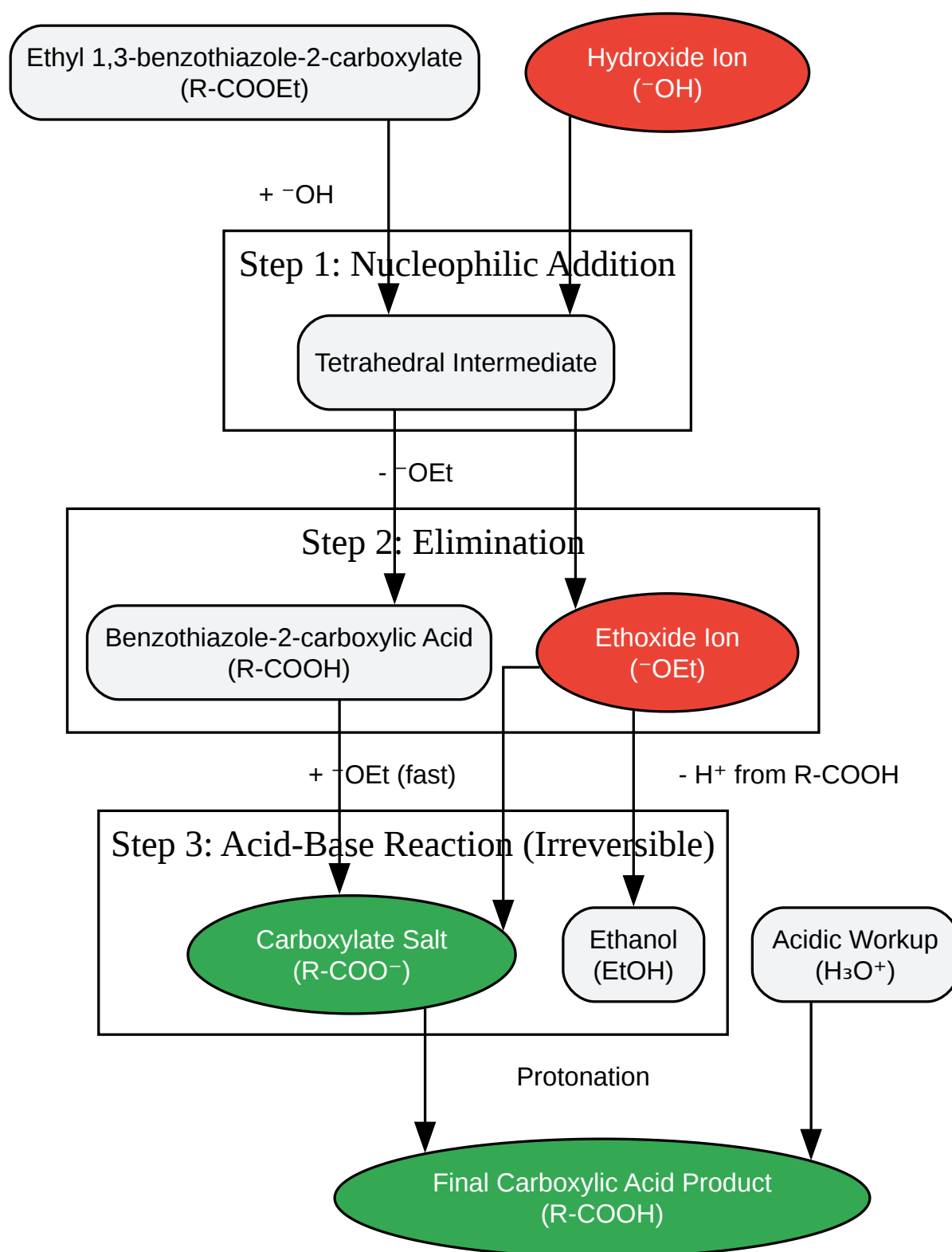
- **Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).
- **Base Addition:** Add triethylamine (1.1 equivalents) to the solution.
- **Reagent Addition:** Slowly add ethyl 3-chloro-3-oxopropanoate (1 equivalent) dropwise to the stirring mixture at room temperature.[12]
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the pure **Ethyl 1,3-benzothiazole-2-carboxylate**.

Chemical Reactivity: The Ester as a Synthetic Lever

The primary site of reactivity is the ethyl ester group, which can be readily transformed into other functional groups. This synthetic flexibility is a cornerstone of its utility in creating chemical libraries for drug discovery.

Alkaline Hydrolysis (Saponification)

The most fundamental reaction is the hydrolysis of the ester to the corresponding carboxylic acid. Alkaline hydrolysis is generally preferred over acidic hydrolysis because the reaction is irreversible and product separation is more straightforward.^[13]^[14] The formation of the carboxylate salt drives the reaction to completion.^[15]



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Caption: Mechanism of alkaline hydrolysis (saponification) of the ester.

Experimental Protocol: Saponification to Carboxylic Acid

- Setup: Dissolve **Ethyl 1,3-benzothiazole-2-carboxylate** (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.
- Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH, 1.5 equivalents) to the flask.[\[13\]](#)
- Reaction: Heat the mixture under reflux until TLC analysis indicates the complete consumption of the starting ester.
- Isolation (Salt): Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting solid or solution is the sodium salt of 1,3-benzothiazole-2-carboxylic acid.
- Acidification (Acid): To obtain the free carboxylic acid, cool the remaining aqueous solution in an ice bath and acidify by slowly adding a strong acid (e.g., 1M HCl) until the pH is ~2.[\[13\]](#)
- Purification: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Applications in Research and Drug Development

The true value of **Ethyl 1,3-benzothiazole-2-carboxylate** lies in its role as a versatile precursor. Its derivatives have shown significant potential across multiple therapeutic areas.[\[4\]](#)

- Antimicrobial and Antifungal Agents: The benzothiazole nucleus is a key component in compounds screened for antimicrobial activity.[\[1\]](#)[\[16\]](#)
- Kinase Inhibitors: As a scaffold, it is instrumental in the synthesis of molecules designed to target various protein kinases, which are crucial targets in oncology.[\[1\]](#)
- Neuroprotective Compounds: Derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[\[3\]](#)
- Agricultural Chemicals: The compound serves as an intermediate in the formulation of fungicides and pesticides.[\[8\]](#)

Safety and Handling

Adherence to safety protocols is non-negotiable in a research environment. As a combustible solid, **Ethyl 1,3-benzothiazole-2-carboxylate** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[\[17\]](#)
- Handling: Avoid creating dust.[\[17\]](#) Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[17\]](#) Keep away from strong oxidizing agents, strong bases, and amines.[\[17\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[17\]](#)

Conclusion

Ethyl 1,3-benzothiazole-2-carboxylate is more than just a chemical compound; it is a strategic tool for medicinal chemists and researchers. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its versatile chemical reactivity make it an invaluable starting material. The ability to easily hydrolyze or otherwise modify the ethyl ester group opens the door to a vast chemical space, enabling the systematic exploration required for modern drug discovery. A thorough understanding of the principles outlined in this guide is essential for leveraging its full potential in the laboratory.

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